Physicochemical Property Comparison: ACD/LogP of Positional Isomer 5-Bromo-2-iodo-N,N-dimethylbenzamide
While direct experimental LogP data for 3-Bromo-2-iodo-N,5-dimethylbenzamide are not yet published, ACD/LogP values are available for the closely related positional isomer 5-Bromo-2-iodo-N,N-dimethylbenzamide. The isomer exhibits an ACD/LogP of 2.42, with a LogD (pH 7.4) of 2.74 . Given that halogen position is a known determinant of lipophilicity in benzamide series, the ortho-iodo/meta-bromo arrangement in the target compound is anticipated to produce a measurably different logP profile compared to the meta-iodo/para-bromo arrangement in the comparator, which can impact membrane permeability and off-target binding [1].
Reported isomer lipophilicity context; direct experimental data required for selection.
Computational prediction; positional halogen effects may shift logP by >0.3 units.
| Evidence Dimension | Lipophilicity (ACD/LogP and LogD at pH 7.4) |
|---|---|
| Target Compound Data | Not yet published; predicted to differ from isomer based on halogen positional effects |
| Comparator Or Baseline | 5-Bromo-2-iodo-N,N-dimethylbenzamide: ACD/LogP = 2.42; ACD/LogD (pH 7.4) = 2.74 |
| Quantified Difference | Predicted differential based on position of halogen substitution; magnitude to be experimentally determined |
| Conditions | ACD/Labs computational prediction; ChemSpider database |
Why This Matters
Lipophilicity differences of as little as 0.3 log units can significantly alter oral absorption and tissue distribution, making isomer selection a critical procurement decision in medicinal chemistry programs.
- [1] Hehir, N. (2017). Structural Systematics of Halogenated Benzamides. PhD Thesis, Dublin City University. Available at: https://doras.dcu.ie/21616/. View Source
